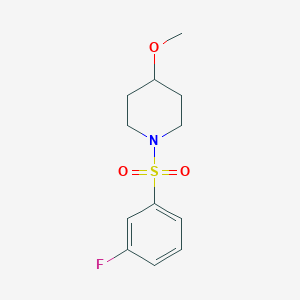

1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine

Description

1-(3-Fluorobenzenesulfonyl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a fluorobenzenesulfonyl group

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c1-17-11-5-7-14(8-6-11)18(15,16)12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSFVISWZIANLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-methoxypiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzenesulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

Substitution Reactions: The methoxy group and the fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidines, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

1-(3-Fluorobenzenesulfonyl)-4-methoxypiperidine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of various biomolecules.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Fluorobenzenesulfonyl)-4-methoxypiperidine

- 1-(4-Fluorobenzenesulfonyl)-4-methoxypiperidine

- 1-(3-Chlorobenzenesulfonyl)-4-methoxypiperidine

Uniqueness

1-(3-Fluorobenzenesulfonyl)-4-methoxypiperidine is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of the fluorobenzenesulfonyl and methoxy groups also imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(3-Fluorobenzenesulfonyl)-4-methoxypiperidine is a synthetic organic compound that exhibits a unique molecular structure, characterized by a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a fluorobenzene moiety. Its molecular formula is CHFNOS, with a molecular weight of approximately 273.32 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.

Synthesis

The synthesis of 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine typically involves several chemical reactions, which can be optimized for yield and purity depending on the production scale. The general approach includes:

- Formation of the piperidine ring : Starting from suitable precursors, the piperidine structure is formed through cyclization reactions.

- Introduction of the methoxy group : This is often achieved via methylation processes.

- Sulfonylation : The final step involves the introduction of the sulfonyl group, which can be done using sulfonyl chlorides or other sulfonating agents.

Biological Activity

Research indicates that 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine may possess a range of biological activities. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against RNA viruses. Compounds structurally related to piperidines have been shown to exhibit moderate protection against various viral strains, including Coxsackievirus B2 and Herpes Simplex Virus type 1 (HSV-1) in vitro .

- Antibacterial and Antifungal Activity : Similar piperidine derivatives have been evaluated for their antibacterial and antifungal properties. For instance, compounds have been tested against strains such as Staphylococcus aureus and Candida albicans, showing varying degrees of efficacy .

Interaction Studies

Interaction studies are critical for understanding the pharmacodynamics of this compound. Initial findings suggest that it may interact with various biological targets, including:

- Receptor Binding : Potential interactions with neurotransmitter receptors (e.g., histamine receptors) could implicate its use in treating conditions like obesity or anxiety disorders.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Comparative Analysis

To further understand its potential applications, a comparative analysis with structurally similar compounds is provided in Table 1:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine | Fluoro-substituted sulfonamide | Enhanced lipophilicity due to fluorine |

| 1-(2-fluorobenzenesulfonyl)-4-methoxypiperidine | Fluoro-substituted sulfonamide | Different positioning of fluorine affects reactivity |

| 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine | Fluoro-substituted sulfonamide | Potentially different biological activity |

| 1-(benzenesulfonyl)-4-methoxypiperidine | Non-fluoro sulfonamide | Lacks fluorine, altering pharmacokinetics |

Case Studies

Several studies have documented the biological activities of piperidine derivatives:

- A study examining the antiviral activity of various piperidines found that specific fluorinated derivatives exhibited significant inhibition against viral replication in cell cultures .

- Another investigation into antibacterial properties highlighted that some piperidine-based compounds displayed low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, indicating potential as antibiotic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.